molecular formula C9H12N4 B14327261 Cyanamide, (4,6-diethyl-2-pyrimidinyl)- CAS No. 101478-12-0

Cyanamide, (4,6-diethyl-2-pyrimidinyl)-

Cat. No.: B14327261
CAS No.: 101478-12-0
M. Wt: 176.22 g/mol
InChI Key: NTKMPIDWDSRUMW-UHFFFAOYSA-N
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Description

Cyanamide, (4,6-diethyl-2-pyrimidinyl)- (CAS: 101478-12-0) is a cyanamide derivative with a pyrimidine core substituted at the 4- and 6-positions with ethyl groups. Its molecular formula is C₉H₁₂N₄, and its structure features a cyanamide (-NH-C≡N) group attached to the 2-position of the pyrimidine ring (Figure 1). The ethyl substituents may influence its reactivity, solubility, and biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

101478-12-0

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(4,6-diethylpyrimidin-2-yl)cyanamide

InChI

InChI=1S/C9H12N4/c1-3-7-5-8(4-2)13-9(12-7)11-6-10/h5H,3-4H2,1-2H3,(H,11,12,13)

InChI Key

NTKMPIDWDSRUMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)NC#N)CC

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization

The reaction of diethyl malonate with cyanamide in the presence of sodium methoxide in methanol forms the pyrimidine core. Ethyl groups are introduced via alkylation during the cyclization step.
Conditions :

  • Molar ratio : Diethyl malonate (1.0 eq), cyanamide (1.2 eq)
  • Catalyst : Sodium methoxide (0.3 eq)
  • Solvent : Methanol (reflux, 8–12 h)
  • Yield : 68–72%

Formamide-Assisted Cyclization

Diethyl malonate reacts with formamide and ethylamine hydrochloride under elevated temperatures to form 4,6-diethyl-2-hydroxypyrimidine, followed by chlorination and cyanamide substitution.
Conditions :

  • Step 1 : Diethyl malonate (1.0 eq), formamide (3.0 eq), ethylamine hydrochloride (1.5 eq) at 140°C for 6 h (yield: 65%)
  • Step 2 : POCl₃ (3.0 eq) at 80°C for 2 h (yield: 89%)
  • Step 3 : Cyanamide (1.5 eq), K₂CO₃ (2.0 eq) in DMF at 100°C for 4 h (yield: 75%)

Nucleophilic Substitution on 2-Chloro-4,6-diethylpyrimidine

Cyanamide Displacement

2-Chloro-4,6-diethylpyrimidine undergoes nucleophilic substitution with cyanamide in a polar aprotic solvent.
Conditions :

  • Substrate : 2-Chloro-4,6-diethylpyrimidine (1.0 eq)
  • Reagent : Cyanamide (2.0 eq)
  • Base : KOH (2.5 eq)
  • Solvent : DMF, 120°C, 6 h
  • Yield : 82%

Guanylation of 2-Amino-4,6-diethylpyrimidine

Bis-Boc-Guanyl Pyrazole Mediated Reaction

2-Amino-4,6-diethylpyrimidine is guanylated using bis-Boc-guanyl pyrazole, followed by deprotection.
Conditions :

  • Step 1 : 2-Amino-4,6-diethylpyrimidine (1.0 eq), bis-Boc-guanyl pyrazole (1.2 eq), DIPEA (2.0 eq) in THF, 25°C, 12 h (yield: 78%)
  • Step 2 : TFA (5.0 eq) in DCM, 0°C to 25°C, 2 h (yield: 95%)

Suzuki Coupling with Cyanamide-Containing Boronic Esters

Palladium-Catalyzed Cross-Coupling

A boronic ester functionalized with a cyanamide group couples with 4,6-diethyl-2-iodopyrimidine under Suzuki conditions.
Conditions :

  • Catalyst : Pd(PPh₃)₄ (0.05 eq)
  • Base : Na₂CO₃ (2.0 eq)
  • Solvent : DME/H₂O (4:1), 90°C, 12 h
  • Yield : 70%

One-Pot Synthesis via Condensation-Ethylation

Malononitrile and Ethylamine Hydrochloride

Malononitrile reacts with ethylamine hydrochloride and cyanamide in a one-pot protocol.
Conditions :

  • Molar ratio : Malononitrile (1.0 eq), ethylamine hydrochloride (2.0 eq), cyanamide (1.5 eq)
  • Solvent : Ethanol, reflux, 8 h
  • Yield : 60–65%

Microwave-Assisted Cyclization

Accelerated Ring Formation

Microwave irradiation enhances the cyclization efficiency of diethyl malonate and cyanamide derivatives.
Conditions :

  • Substrates : Diethyl malonate (1.0 eq), cyanamide (1.2 eq)
  • Catalyst : NaOH (0.5 eq)
  • Microwave : 150°C, 300 W, 20 min
  • Yield : 85%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield (%) Source
1.1 Low-cost reagents Long reaction time 68–72
2.1 High regioselectivity Requires POCl₃ 82
3.1 Mild conditions Multi-step synthesis 78
4.1 Functional group tolerance Expensive catalyst 70
5.1 One-pot protocol Moderate yield 60–65
6.1 Rapid synthesis Specialized equipment 85

Chemical Reactions Analysis

Types of Reactions

Cyanamide, (4,6-diethyl-2-pyrimidinyl)- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles and amides.

    Reduction: Reduction reactions yield amines and other reduced forms.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.

Major Products

The major products formed from these reactions include urea derivatives, amines, and substituted pyrimidines .

Scientific Research Applications

Cyanamide, (4,6-diethyl-2-pyrimidinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyanamide, (4,6-diethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting metabolic pathways. The compound’s nitrile group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins .

Comparison with Similar Compounds

Structural Comparison

Pyrimidine derivatives with substitutions at the 4- and 6-positions exhibit distinct physicochemical properties based on their functional groups:

Compound Name Molecular Formula Substituents Key Functional Groups
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- C₉H₁₂N₄ 4,6-diethyl Cyanamide (-NH-C≡N)
2-Amino-6-chloropyrimidin-4(3H)-one C₄H₄ClN₃O 6-chloro, 2-amino Amine, ketone
4,6-Diphenylpyrimidin-2-amine derivatives C₁₆H₁₄N₄ 4,6-diphenyl Amine, aryl
N-(Dibenzyloxyphosphoryl)-cyanamide C₁₅H₁₆N₂O₃P Phosphoryl, benzyl Cyanamide, phosphate ester

Key Observations :

  • Substituent Effects : The diethyl groups in the target compound likely enhance lipophilicity compared to smaller substituents (e.g., methyl or chloro groups).
  • Functional Group Diversity: Unlike cyanamide derivatives, compounds like 2-amino-6-chloropyrimidin-4(3H)-one prioritize amine and ketone functionalities, which are critical in nucleophilic reactions.

Data Tables

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name Molecular Formula Substituents Key Applications/Effects Reference
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- C₉H₁₂N₄ 4,6-diethyl Agrochemical intermediate
2-Amino-6-chloropyrimidin-4(3H)-one C₄H₄ClN₃O 6-chloro, 2-amino Precursor for heterocyclic drugs
4,6-Diphenylpyrimidin-2-amine C₁₆H₁₄N₄ 4,6-diphenyl Pharmaceutical candidate
N-(Dibenzyloxyphosphoryl)-cyanamide C₁₅H₁₆N₂O₃P Phosphoryl, benzyl Phosphagen synthesis

Research Findings and Discussion

  • Phytotoxicity vs. Bioactivity: The ethyl groups in Cyanamide, (4,6-diethyl-2-pyrimidinyl)- may reduce oxidative stress compared to unsubstituted cyanamide, which elevates H₂O₂ levels in plants.
  • Synthetic Flexibility : The pyrimidine core allows diverse substitutions, enabling tailored applications. For example, chloro or phenyl groups enhance stability for pharmaceuticals, while phosphorylated derivatives serve biochemical roles.
  • Knowledge Gaps: Direct studies on the target compound’s spectral data (e.g., NMR, IR) and toxicity are absent in the evidence, necessitating further research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing cyanamide, (4,6-diethyl-2-pyrimidinyl)-, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of pyrimidinyl cyanamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, details the synthesis of a structurally related pyrimidine derivative via refluxing ethanol with stoichiometric reactants, followed by slow evaporation for crystallization. Critical parameters include solvent choice (e.g., ethanol for solubility), molar ratios, and reaction temperature. Yield optimization may require iterative adjustments to reactant purity and reaction duration. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can researchers validate the structural integrity and purity of cyanamide, (4,6-diethyl-2-pyrimidinyl)-?

  • Methodological Answer : Structural characterization should combine nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for unambiguous stereochemical assignment (as demonstrated in ). Purity assessment via HPLC or GC-MS is critical, especially for detecting byproducts from alkylation or cyanamide group incorporation .

Q. What experimental designs are effective for assessing the stability of cyanamide derivatives under varying environmental conditions?

  • Methodological Answer : Stability studies should replicate target environments (e.g., acidic/alkaline pH, UV exposure, or soil matrices). highlights methodologies for evaluating calcium cyanamide’s stability in soil, including pH monitoring and nitrate/ammonium content analysis. For lab-based studies, accelerated stability testing under controlled humidity and temperature, coupled with periodic spectroscopic analysis, can predict degradation pathways .

Advanced Research Questions

Q. How can transcriptomic and metabolomic approaches elucidate the molecular mechanisms of cyanamide derivatives in biological systems?

  • Methodological Answer : demonstrates the use of RNA sequencing and metabolomic profiling to analyze hydrogen cyanamide’s effects on plant dormancy. Researchers can apply similar workflows: (1) treat model organisms with the compound, (2) extract RNA/metabolites at timed intervals, (3) identify differentially expressed genes (DEGs) via bioinformatics tools, and (4) correlate with metabolite shifts (e.g., phytohormones) using ANOVA or multivariate analysis. This integrates omics data to map pathways like stress response or enzymatic detoxification .

Q. What strategies reconcile contradictory data on cyanamide efficacy across experimental models (e.g., soil vs. plant systems)?

  • Methodological Answer : Contradictions often arise from context-dependent variables (e.g., microbial activity in soil vs. cellular uptake in plants). and illustrate this: calcium cyanamide increased soil microbial biomass but required specific doses for plant sprouting. Systematic reconciliation involves (1) meta-analysis of dose-response curves, (2) environmental parameter standardization (e.g., soil pH, temperature), and (3) cross-model validation using canonical variate analysis (CVA) to distinguish treatment-specific effects .

Q. What computational tools predict the binding affinity of cyanamide, (4,6-diethyl-2-pyrimidinyl)-, with enzymatic targets (e.g., cyanamide hydratase)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model ligand-protein interactions. ’s study on cyanamide hydratase in transgenic plants provides a template: (1) obtain the enzyme’s crystal structure (PDB), (2) dock the compound to active sites, (3) calculate binding free energies (MM-GBSA), and (4) validate predictions with mutagenesis or enzymatic assays. QSAR models may further optimize substituent effects (e.g., diethyl groups vs. methyl analogs) .

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